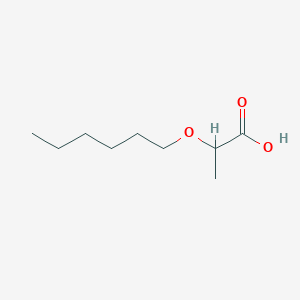

2-(Hexyloxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Hexyloxy)propanoic acid is an organic compound with the molecular formula C9H18O3. It is a derivative of propanoic acid, where a hexyloxy group is attached to the second carbon atom of the propanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propanoic acid with hexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to promote the esterification process. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(Hexyloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the hexyloxy group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

2-(Hexyloxy)propanoic acid is primarily investigated for its role as a pharmaceutical intermediate. It has been noted for its potential in developing treatments for metabolic disorders, particularly those related to diabetes. The compound acts on peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. This mechanism suggests that derivatives of this compound could be effective in managing conditions like Type 2 diabetes and metabolic syndrome .

Case Study: Diabetes Treatment

A notable patent describes the use of propionic acid derivatives, including this compound, in formulations aimed at treating diabetes. The research indicates that these compounds can activate PPARs, leading to improved metabolic profiles in diabetic models. Such formulations could potentially lower triglyceride levels and enhance insulin sensitivity, addressing key issues in diabetic patients .

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound serves as a valuable building block for synthesizing various chemical entities. Its structure allows it to participate in esterification and amidation reactions, making it useful for producing esters and amides that have applications in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

The compound is also utilized in synthesizing more complex molecules through multi-step reactions. For instance, it can be used to create derivatives that exhibit enhanced biological activity or improved solubility characteristics, which are essential for drug formulation .

Materials Science

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can function as a surfactant or emulsifier in various formulations. This property is particularly beneficial in the cosmetic and personal care industries, where it can stabilize emulsions and enhance the texture of products .

Case Study: Cosmetic Formulations

Research has shown that incorporating this compound into cosmetic formulations improves stability and skin feel. Its ability to reduce surface tension allows for better dispersion of active ingredients, leading to more effective products .

Mecanismo De Acción

The mechanism of action of 2-(Hexyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hexyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and cellular processes, making it a valuable compound for studying molecular interactions and developing new therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

Propanoic acid: The parent compound of 2-(Hexyloxy)propanoic acid.

Hexanoic acid: A similar compound with a different alkyl chain length.

2-(Butyloxy)propanoic acid: Another derivative with a shorter alkyl chain.

Uniqueness

This compound is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-(Hexyloxy)propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hexyloxy group attached to a propanoic acid backbone. Its molecular formula is C8H16O3, and it exhibits properties typical of fatty acids, including solubility in organic solvents and variable reactivity depending on the functional groups present.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | 4.5 (approximate) |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators like arachidonic acid and prostaglandins .

- PPAR Agonism : There is evidence suggesting that fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation regulation. The structure of this compound may allow it to interact with these receptors, influencing metabolic pathways .

- Antinociceptive Properties : Some derivatives of hexyloxy compounds have shown promise in pain management by acting as antagonists at the transient receptor potential vanilloid 1 (TRPV1) channels, which are implicated in pain sensation .

Study on Inflammatory Response

A study investigated the effects of this compound on RAW264.7 macrophages, a model for studying inflammation. The compound was found to significantly reduce the production of prostaglandin D2 when macrophages were stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Analgesic Activity Assessment

In another study, derivatives of hexyloxy compounds demonstrated dose-dependent antinociceptive effects in neuropathic pain models. The compound exhibited significant efficacy at specific dosages, suggesting its potential utility in treating chronic pain conditions .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced prostaglandin production | |

| Analgesic | Dose-dependent pain relief | |

| PPAR Activation | Modulation of lipid metabolism |

Safety and Toxicology

Despite its therapeutic potential, safety assessments are crucial. Data from PubChem indicates that this compound may pose risks such as skin irritation and eye damage upon exposure . Further toxicological studies are necessary to establish safe usage parameters.

Table 3: Safety Profile

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Damage | Causes serious eye damage |

Propiedades

IUPAC Name |

2-hexoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHRJRNNUWUSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.